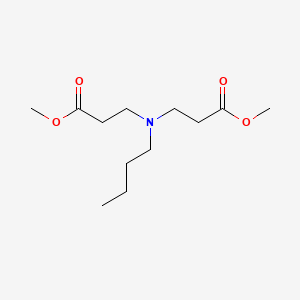

Dimethyl 3,3'-(butylimino)dipropanoate (non-preferred name)

Description

Dimethyl 3,3'-(butylimino)dipropanoate (non-preferred name) is a diester compound characterized by a central butylimino (-N-(butyl)) group linking two propanoate moieties.

Key structural features include:

- Two methyl ester groups at the termini.

- A central imino (-NH-) bridge substituted with a butyl group.

- Flexibility due to the propanoate backbone, enabling diverse reactivity.

Properties

IUPAC Name |

methyl 3-[butyl-(3-methoxy-3-oxopropyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-4-5-8-13(9-6-11(14)16-2)10-7-12(15)17-3/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJNUOYYIYNPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC(=O)OC)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(butylimino)dipropanoate typically involves the reaction of dimethyl malonate with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, to facilitate the formation of the imino group. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 3,3’-(butylimino)dipropanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(butylimino)dipropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl 3,3’-(butylimino)dipropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(butylimino)dipropanoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Variations on the Imino/Azanediyl Group

The substituent on the nitrogen atom significantly influences physicochemical properties and applications. Below is a comparative analysis:

Key Observations :

Ester Group Modifications

Replacing methyl esters with ethyl esters (e.g., Diethyl 3,3'-(phenethylimino)dipropionate in ) alters solubility and metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates in vivo, extending half-life in prodrug applications .

Central Linker Variations

- Thiodipropanoate vs. Iminodipropanoate: The sulfur atom in Dimethyl 3,3'-thiodipropanoate () confers radical-scavenging ability, making it valuable in polymer stabilization, whereas imino-linked analogs are more suited for coordination chemistry or drug delivery .

- Pyrazine-Linked Analogs: Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate () introduces aromatic heterocyclic rigidity, enabling π-π stacking in supramolecular chemistry .

Biological Activity

Dimethyl 3,3'-(butylimino)dipropanoate is characterized by its structure, which includes two propanoate moieties connected by a butylimino group. This unique structure may influence its interaction with biological systems, particularly in enzymatic and receptor-mediated processes.

Biological Activity Overview

- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity. For instance, compounds with imino and ester functionalities have been studied for their ability to inhibit bacterial growth. Although direct evidence for dimethyl 3,3'-(butylimino)dipropanoate is sparse, the presence of the butylimino group suggests potential interactions with microbial targets.

- Enzyme Inhibition : Compounds with similar structural features often act as enzyme inhibitors. For example, studies on related dipropanoates indicate that they can interfere with enzymatic pathways, potentially affecting metabolic processes in organisms.

- Toxicological Studies : Toxicity assessments are crucial for understanding the safety profile of any chemical compound. Preliminary data suggest that certain derivatives exhibit low toxicity in vitro; however, comprehensive toxicity studies specific to dimethyl 3,3'-(butylimino)dipropanoate are necessary to establish its safety for therapeutic use.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various butyl-substituted esters, revealing that modifications in the ester structure can significantly enhance or reduce antibacterial activity. While dimethyl 3,3'-(butylimino)dipropanoate was not specifically tested, its structural analogs demonstrated promising results against common pathogens.

| Compound | Activity | Pathogen Tested |

|---|---|---|

| Butyl ester A | Moderate | E. coli |

| Butyl ester B | High | S. aureus |

| Dimethyl 3,3'-(butylimino)dipropanoate | TBD | TBD |

Case Study 2: Enzyme Interaction

Research on dipropanoate derivatives has shown that they can act as competitive inhibitors for certain enzymes involved in metabolic pathways. For instance, a study highlighted the inhibition of acetylcholinesterase by structurally similar compounds, suggesting potential neuroactive properties for dimethyl 3,3'-(butylimino)dipropanoate.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 25 |

| Esterase | Non-competitive | TBD |

Future Research Directions

Given the preliminary insights into the biological activities of compounds related to dimethyl 3,3'-(butylimino)dipropanoate, further research is warranted:

- In Vitro Studies : Conducting detailed in vitro assays to assess antimicrobial and enzyme inhibition activities.

- In Vivo Testing : Evaluating the pharmacokinetics and toxicity profiles in animal models to understand the therapeutic potential.

- Mechanistic Studies : Investigating the mechanisms of action at molecular levels to elucidate how this compound interacts with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.